molecular formula C11H9Br2NO2 B13109632 (5,7-Dibromo-2-methyl-1h-indol-3-yl)acetic acid CAS No. 5446-23-1

(5,7-Dibromo-2-methyl-1h-indol-3-yl)acetic acid

Cat. No.: B13109632
CAS No.: 5446-23-1
M. Wt: 347.00 g/mol
InChI Key: ORINIMXYZDSDLJ-UHFFFAOYSA-N
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Description

2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid typically involves the bromination of 2-methylindole followed by acylation. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The acylation step involves the reaction of the brominated indole with chloroacetic acid under basic conditions .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale bromination and acylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid is unique due to its dual bromine substitution, which enhances its reactivity and potential biological activity compared to other indole derivatives. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

5446-23-1

Molecular Formula

C11H9Br2NO2

Molecular Weight

347.00 g/mol

IUPAC Name

2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C11H9Br2NO2/c1-5-7(4-10(15)16)8-2-6(12)3-9(13)11(8)14-5/h2-3,14H,4H2,1H3,(H,15,16)

InChI Key

ORINIMXYZDSDLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC(=C2)Br)Br)CC(=O)O

Origin of Product

United States

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